Alpha-Methyl Fentanyl-d3 Hydrochloride is a synthetic opioid compound that belongs to the fentanyl class, which is known for its potent analgesic properties. This compound is a deuterated analog of alpha-methyl fentanyl, featuring three deuterium atoms that enhance its stability and facilitate its use in scientific research. It has a molecular formula of and a molecular weight of approximately 389.98 g/mol .
Alpha-Methyl Fentanyl-d3 Hydrochloride is classified as a narcotic analgesic, primarily used in research settings to study opioid receptor interactions and mechanisms of action. The compound is derived from the modifications of the basic fentanyl structure, which has been extensively explored for its pharmacological properties .
The synthesis of Alpha-Methyl Fentanyl-d3 Hydrochloride can be achieved through several methods, primarily based on the modifications of the original fentanyl synthesis pathway.
This method allows for the introduction of deuterium at specific positions within the molecule, enhancing its isotopic labeling for analytical studies.
Alpha-Methyl Fentanyl-d3 Hydrochloride features a complex molecular structure characterized by several functional groups:
Alpha-Methyl Fentanyl-d3 Hydrochloride can undergo various chemical reactions typical of opioid compounds:
These reactions are significant for understanding metabolism and pharmacokinetics.
The mechanism through which Alpha-Methyl Fentanyl-d3 Hydrochloride exerts its effects primarily involves interaction with the mu-opioid receptor (MOR):
Alpha-Methyl Fentanyl-d3 Hydrochloride serves several scientific purposes:
This compound exemplifies the ongoing research into synthetic opioids and their derivatives, contributing valuable insights into their mechanisms and effects.
Deuterium labeling of fentanyl analogs enables precise tracking of drug distribution, metabolism, and pharmacokinetics. For α-Methyl Fentanyl-d₃ Hydrochloride, deuterium atoms are strategically incorporated at the N-methyl position (R₄ group) to preserve pharmacological activity while providing a mass spectrometric signature. Two primary synthetic routes dominate:
Late-Stage N-Alkylation: The most efficient method involves N-demethylation of the precursor α-Methyl Norfentanyl using cyanogen bromide (von Braun reaction) or Pd-catalyzed dealkylation, followed by alkylation with iodomethane-d₃ ( [9]). This approach yields deuterium incorporation >99.5% (confirmed via ESI-MS and ¹H NMR loss of the 2.26 ppm methyl signal). Key advantages include minimal synthetic steps and high isotopic purity, though it requires rigorous exclusion of protiated solvents to prevent back-exchange [9].
Building Block Approach: Deuterium is introduced earlier using deuterated phenethylating agents (e.g., 2-phenethyl-1,1,2,2-d₄ bromide) during piperidine N-alkylation. While this method ensures stable deuteration at aliphatic positions, it may reduce overall yield due to isotope effects in SN₂ reactions. MS/MS fragmentation patterns confirm deuterium retention at Cβ positions, but this route is less favored for N-methyl labeling due to synthetic complexity [6].
Critical Isotope Effects: Deuterium incorporation at the N-methyl position alters lipophilicity (log P increases by ~0.1–0.3 units), marginally enhancing blood-brain barrier penetration relative to protiated analogs. However, in vitro μ-opioid receptor (MOR) binding assays show <5% difference in Kᵢ values, confirming negligible impact on target engagement [8] [10].
Table 1: Deuterium Incorporation Methods for α-Methyl Fentanyl-d₃ Hydrochloride
Method | Reagents | Isotopic Purity | MOR Affinity (Kᵢ, nM) | Key Limitation |
---|---|---|---|---|
Late-Stage N-Alkylation | α-Methyl Norfentanyl + CD₃I | >99.5% | 0.78 ± 0.12 | Protiation in protic solvents |
Building Block | Phenethyl-d₄ bromide + 4-Piperidone | ~98% | 0.82 ± 0.09 | Lower yield (isotope effects) |
Radiolabeled α-Methyl Fentanyl-d₃ enables quantitative biodistribution mapping and receptor occupancy studies. Optimization focuses on balancing specific activity with bioactivity retention:
Tritium (³H) Labeling: Catalytic tritiation via PtO₂-catalyzed exchange in acidic media achieves moderate specific activity (15–30 Ci/mmol). However, this risks structural degradation. Superior results come from custom synthesis using [³H]-methyl iodide on the norfentanyl precursor, attaining specific activities of 50–80 Ci/mmol. Tritium must be positioned at metabolically stable sites (e.g., N-methyl-d₃) to avoid loss via hepatic N-dealkylation [6] [10].
Carbon-14 (¹⁴C) Synthesis: Uniform ¹⁴C labeling requires starting from [¹⁴C]-propionyl chloride during acylation of the 4-anilidopiperidine intermediate. This achieves lower specific activity (5–15 mCi/mmol) but superior metabolic traceability. Autoradiographic studies using ¹⁴C-labeled analogs reveal high accumulation in MOR-rich regions (periaqueductal gray, amygdala) within 5 minutes post-IV administration [6].
Tracer Design Considerations:
Table 2: Radiolabeling Strategies for α-Methyl Fentanyl-d₃ Hydrochloride
Isotope | Synthetic Route | Specific Activity | Biodistribution Applications |
---|---|---|---|
³H | N-Alkylation with [³H]-CH₃I | 50–80 Ci/mmol | Receptor autoradiography, binding kinetics |
¹⁴C | Acylation with [¹⁴C]-propionyl chloride | 5–15 mCi/mmol | Whole-body autoradiography, mass balance |
¹¹C | N-[¹¹C]-methylation | 0.5–2 Ci/μmol (EOB) | PET neuroimaging |
Isotopomeric impurities and analytical interference pose significant hurdles in deuterated fentanyl production:
Stability Considerations: Accelerated stability studies (40°C/75% RH) show deuterated analogs exhibit identical degradation profiles to protiated versions, with hydrolysis at the amide bond as the primary degradation pathway. No deuterium exchange occurs in solid state over 24 months [10].
CAS No.: 54-28-4
CAS No.: 151436-49-6
CAS No.:
CAS No.: 92751-21-8
CAS No.: 94720-08-8